6-Bromo-2-cloro-1,8-naftiridina-3-carboxilato de etilo

Descripción general

Descripción

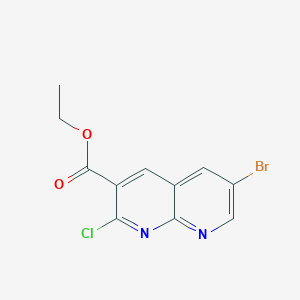

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H8BrClN2O2 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate belongs, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various methods have been developed for their synthesis, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate consists of a 1,8-naphthyridine core, which is a bicyclic compound containing two fused pyridine rings . The compound also contains bromine, chlorine, and ethyl carboxylate functional groups .Chemical Reactions Analysis

1,8-Naphthyridines, including Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, can undergo a variety of chemical reactions. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical and Chemical Properties Analysis

The average mass of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is 315.550 Da and its monoisotopic mass is 313.945770 Da .Aplicaciones Científicas De Investigación

Química Medicinal Propiedades Anticancerígenas

El 6-bromo-2-cloro-1,8-naftiridina-3-carboxilato de etilo se ha estudiado por su potencial en el desarrollo de agentes anticancerígenos. La estructura del compuesto permite la funcionalización, lo que puede conducir a actividades específicas contra las células cancerosas. Por ejemplo, se ha demostrado que los derivados de las 1,6-naftiridinas actúan como agentes reguladores de las hormonas sexuales y agentes anti-VIH .

Síntesis Orgánica Bloque de Construcción para Compuestos Heterocíclicos

Este compuesto sirve como un bloque de construcción versátil en la síntesis de varios compuestos heterocíclicos. Su reactividad permite reacciones multicomponente, ciclación de Friedländer y síntesis catalizada por metales, que son cruciales para crear moléculas orgánicas complejas .

Aplicaciones Antiinflamatorias

Se han sintetizado derivados de naftiridina, como el this compound, con una fuerte actividad antiinflamatoria. Estos compuestos son valiosos en el desarrollo de nuevos fármacos antiinflamatorios .

Safety and Hazards

Direcciones Futuras

The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest . Furthermore, due to their wide applicability in medicinal chemistry and materials science, the exploration of new synthetic methodologies for the construction of medicinally important scaffolds is a promising future direction .

Mecanismo De Acción

Target of Action

Naphthyridines, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of several human diseases and in various industrial applications .

Mode of Action

It is known that the functionalization of the naphthyridine core can lead to specific activity . For instance, certain functionalized naphthyridines have been found to act as sex hormone regulatory agents, anti-HIV agents, and others .

Biochemical Pathways

Naphthyridines have been found to have a broad spectrum of biological applications .

Pharmacokinetics

The molecular weight of the compound is 31555 , which may influence its bioavailability.

Result of Action

Naphthyridines have been found to have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Action Environment

It is known that the compound is a solid and can dissolve in some organic solvents, such as ethanol .

Propiedades

IUPAC Name |

ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJKOMHKVBMRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162780 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-62-4 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1396953.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/structure/B1396955.png)

![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)

![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)

![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)

amine dihydrochloride](/img/structure/B1396965.png)